molecular formula C27H24FN3O4 B14962079 N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N'-(3-phenylpropanoyl)benzohydrazide

N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N'-(3-phenylpropanoyl)benzohydrazide

Cat. No.: B14962079
M. Wt: 473.5 g/mol
InChI Key: XHENDURGMOTEHI-UHFFFAOYSA-N
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Description

This compound is a benzohydrazide derivative featuring a 4-fluorophenyl-substituted pyrrolidin-2,5-dione core.

Properties

Molecular Formula

C27H24FN3O4

Molecular Weight

473.5 g/mol

IUPAC Name

N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N'-(3-phenylpropanoyl)benzohydrazide

InChI

InChI=1S/C27H24FN3O4/c1-18-7-10-20(11-8-18)26(34)29-31(24(32)16-9-19-5-3-2-4-6-19)23-17-25(33)30(27(23)35)22-14-12-21(28)13-15-22/h2-8,10-15,23H,9,16-17H2,1H3,(H,29,34)

InChI Key

XHENDURGMOTEHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN(C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C(=O)CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N’-(3-phenylpropanoyl)benzohydrazide typically involves multiple steps. One common method involves the reaction of salicyl hydrazide with 4’-fluoropropiophenone in the presence of glacial acetic acid. The reaction mixture is stirred at 60°C for several hours, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N’-(3-phenylpropanoyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N’-(3-phenylpropanoyl)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N’-(3-phenylpropanoyl)benzohydrazide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. Positional Isomers
  • N'-[1-(3-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide ():
    • Key Difference : Fluorine at the meta-position (3-fluorophenyl) vs. para-position (4-fluorophenyl) in the target compound.
    • Impact : The para-substitution in the target compound may enhance steric accessibility for target binding compared to the meta-isomer. The meta-isomer has a logP of 1.24 and molecular weight of 341.34, suggesting slightly lower lipophilicity than the target compound (exact data for the target is unavailable) .
2.1.2. Substituted Benzohydrazides
  • N′-[1-(4-Fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3,4-dimethoxybenzohydrazide (): Key Difference: 3,4-Dimethoxybenzohydrazide replaces the 4-methyl and 3-phenylpropanoyl groups.
  • N'-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide (): Key Difference: 4-Methoxyphenyl and benzohydrazide groups without the 3-phenylpropanoyl substitution. Impact: The absence of the propanoyl group reduces molecular weight (339.35 vs. ~470 for the target compound), likely decreasing steric hindrance but also hydrophobic interactions .

Physicochemical Properties

Property Target Compound 3-Fluorophenyl Analog 3,4-Dimethoxy Analog 4-Methoxyphenyl Analog
Molecular Weight ~470 (estimated) 341.34 ~397 (estimated) 339.35
logP Higher (estimated) 1.24 ~1.5 (estimated) ~1.2 (estimated)
Hydrogen Bond Donors 2 2 2 2
Hydrogen Bond Acceptors 7 7 9 7
Polar Surface Area ~90 Ų (estimated) 67.69 Ų ~100 Ų (estimated) ~80 Ų (estimated)

Thermal and Spectral Properties

  • Melting Points: Target Compound: Expected to exceed 150°C based on analogs (e.g., 7b4 in melts at 130–131°C; 4e in melts at 215–218°C) . 3-Fluorophenyl Analog: No melting point reported, but IR shows NH (3249 cm⁻¹) and C=O (1680 cm⁻¹) stretches .
  • NMR/IR Data :
    • All compounds show characteristic NH (~3249 cm⁻¹) and C=O (~1680 cm⁻¹) IR peaks. Aromatic protons in the target compound’s 4-methylbenzohydrazide moiety would resonate at δ 7.2–7.8 ppm in ¹H NMR .

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